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molecular formula C10H6F6O B056603 3',5'-Bis(trifluoromethyl)acetophenone CAS No. 30071-93-3

3',5'-Bis(trifluoromethyl)acetophenone

Cat. No. B056603
M. Wt: 256.14 g/mol
InChI Key: MCYCSIKSZLARBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07241775B2

Procedure details

5.16 g (20 mmol) of 3,5-bis(trifluoromethyl)benzoic acid were dissolved in 100 ml of abs. THF and admixed at 0° C. with 31.25 ml of a 1.6 M solution of methyllithium in diethyl ether. After the mixture had been stirred at room temperature for 5 hours, excess methyllithium was hydrolyzed by adding H2O and the solvent was removed in vacuo. The residue was taken up in dichloromethane and washed with saturated NaHCO3 solution. The organic phase was removed, dried over MgSO4 and concentrated. Chromatography on silica gel afforded 3.97 g of the title compound.
Quantity
5.16 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:11]=1)[C:6]([OH:8])=O.[CH2:18]1COCC1.C[Li].O>C(OCC)C>[F:16][C:2]([F:1])([F:17])[C:3]1[CH:4]=[C:5]([C:6](=[O:8])[CH3:18])[CH:9]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:11]=1

Inputs

Step One
Name
Quantity
5.16 g
Type
reactant
Smiles
FC(C=1C=C(C(=O)O)C=C(C1)C(F)(F)F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Li]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture had been stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
WASH
Type
WASH
Details
washed with saturated NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
The organic phase was removed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)C(C)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.97 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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